10-Methoxycorynan-17-ol
Overview
Description
10-Methoxycorynan-17-ol is a chemical compound with the molecular formula C20H28N2O2 . It is also known by other names such as 10-Methoxydihydrocorynantheol and Indolo[2,3-a]quinolizine-2-ethanol .
Molecular Structure Analysis
The molecular structure of 10-Methoxycorynan-17-ol consists of 20 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not available in the retrieved sources.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 10-Methoxycorynan-17-ol. More research is needed to fully understand its chemical reactivity .Physical And Chemical Properties Analysis
The predicted boiling point of 10-Methoxycorynan-17-ol is 511.0±45.0 °C, and its predicted density is 1.20±0.1 g/cm3 . The pKa value is predicted to be 15.08±0.10 .Scientific Research Applications
Steroids with similar structures have been studied for their potential in creating various esters and acetals, which can be important for pharmaceutical applications (Schneider et al., 1989).
Compounds like 2-methoxy derivatives of estrogenic inhibitors of steroid sulfatase have been evaluated for their potential to inhibit steroid sulfatase activity, which is significant in cancer research (Ciobanu et al., 2003).
Structural analyses of methoxy-containing steroids have been conducted to understand their crystal and molecular structure, contributing to the field of structural chemistry (Pitt et al., 1976).
Chemical interactions between methoxy-containing compounds and materials like zirconia have been studied, which could have implications in material sciences and bonding applications (Nagaoka et al., 2017).
Research on the synthesis and antiproliferative activities of methoxy- and benzyloxy-containing steroids indicates potential applications in developing anticancer agents (Kiss et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(2R,3R,12bS)-3-ethyl-9-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-13-12-22-8-6-16-17-11-15(24-2)4-5-18(17)21-20(16)19(22)10-14(13)7-9-23/h4-5,11,13-14,19,21,23H,3,6-10,12H2,1-2H3/t13-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSNHYUOZVVHPS-NJSLBKSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methoxycorynan-17-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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